
Decitabine mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decitabine mesylate is an azacitidine derivative and antineoplastic antimetabolite. It inhibits DNA methyltransferase to re-activate silent genes, limiting METASTASIS and NEOPLASM DRUG RESISTANCE. Decitabine is used in the treatment of MYELODISPLASTIC SYNDROMES, and ACUTE MYELOID LEUKEMIA.
Wissenschaftliche Forschungsanwendungen
Myelodysplastic Syndromes (MDS)
Decitabine mesylate is primarily indicated for the treatment of MDS, particularly in patients with intermediate-1, intermediate-2, and high-risk classifications according to the International Prognostic Scoring System. The following table summarizes key clinical trial findings regarding its efficacy in MDS.
Acute Myeloid Leukemia (AML)
This compound has also shown promise in treating AML, particularly in patients who are refractory to standard therapies. A phase II study indicated that low-dose decitabine could induce hypomethylation and clinical activity in imatinib-refractory chronic myelogenous leukemia (CML) patients .
Case Study: Efficacy in AML
In a clinical trial involving patients with relapsed or refractory AML, decitabine was administered at low doses over extended periods. Results demonstrated significant cytogenetic responses, with a notable percentage of patients achieving complete remission after treatment .
Combination Therapies
Recent studies have explored the efficacy of combining this compound with other agents to enhance its therapeutic effects. For instance, combining decitabine with lenalidomide has shown improved outcomes in transfusion-dependent patients with MDS . Additionally, the combination of decitabine and imatinib has been investigated, revealing synergistic effects against CML cells .
Pharmacokinetics
This compound has a short plasma half-life of approximately 35 minutes due to rapid deamination. However, it effectively crosses the blood-brain barrier, achieving significant concentrations in the central nervous system during continuous infusion . The pharmacokinetic profile supports its use in both intravenous and oral formulations, providing flexibility in administration methods.
Recent Developments
The ASCERTAIN study demonstrated that orally administered decitabine combined with cedazuridine is pharmacologically equivalent to intravenous decitabine in treating MDS. This oral formulation offers a more convenient treatment option for patients while maintaining similar efficacy and safety profiles .
Eigenschaften
CAS-Nummer |
879492-57-6 |
---|---|
Molekularformel |
C9H14N4O6S |
Molekulargewicht |
324.31 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one;methanesulfonic acid |
InChI |
InChI=1S/C8H12N4O4.CH4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6;1-5(2,3)4/h3-6,13-14H,1-2H2,(H2,9,11,15);1H3,(H,2,3,4)/t4-,5+,6+;/m0./s1 |
InChI-Schlüssel |
PVJZOLVUFIDNLJ-RRKCRQDMSA-N |
SMILES |
CS(=O)(=O)O.C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |
Isomerische SMILES |
CS(=O)(=O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O |
Kanonische SMILES |
CS(=O)(=O)O.C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2' Deoxy 5 azacytidine 2'-deoxy-5-azacytidine 5 Aza 2' deoxycytidine 5 Azadeoxycytidine 5 Deoxyazacytidine 5-aza-2'-deoxycytidine 5-AzadC 5-azadeoxycytidine 5-deoxyazacytidine 5AzadC AzadC compound Compound, AzadC Dacogen decitabine decitabine mesylate Mesylate, Decitabine NSC 127716 NSC-127716 NSC127716 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.